molecular formula C12H19Br2NO2 B3060040 N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide CAS No. 1609403-35-1

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide

Cat. No. B3060040
CAS RN: 1609403-35-1
M. Wt: 369.09
InChI Key: YRQXUKQMUWVIFQ-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule, given its structure. It contains a bromine atom, which suggests that it might be involved in electrophilic aromatic substitution reactions . The presence of methoxy groups (-OCH3) indicates that it might have some ether-like properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information about the compound’s molecular weight, functional groups, and three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The bromine atom might make the benzene ring more susceptible to electrophilic aromatic substitution reactions . The ether groups might make the compound more polar and could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of ether and amine groups could make the compound polar and capable of participating in hydrogen bonding . This could affect properties such as solubility, boiling point, and melting point .

Scientific Research Applications

Analytical Methods Development

  • High Performance Liquid Chromatography for Detection : A case study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a compound closely related to N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide (Poklis, et al., 2014).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : A study on substituted N-benzyl phenethylamines, similar to the compound , utilized GC-MS for analysis, demonstrating its utility in identifying and differentiating such compounds (Abiedalla, et al., 2021).

Photodynamic Therapy Applications

  • Use in Cancer Treatment : A new zinc phthalocyanine substituted with derivatives including a structure similar to N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide showed potential for use in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield makes it a promising candidate (Pişkin, et al., 2020).

Drug Synthesis and Identification

  • Clandestine Drug Synthesis Identification : Research into the synthesis of phenylisopropylamines, which are related to the subject compound, aids in the identification of substances in illicitly prepared drugs, highlighting the importance of understanding these chemical processes (Błachut, et al., 2002).

  • Identification of Contaminants in Drug Synthesis : Another study focused on identifying contaminants in 4-methoxyamphetamine prepared by the Leuckart method, which is relevant for understanding the synthesis and potential impurities of related compounds (Degraw, et al., 1974).

Marine Natural Products Research

  • Isolation from Marine Algae : Several studies have isolated bromophenol derivatives from marine algae, indicating the natural occurrence of compounds structurally related to N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide. These derivatives have potential applications in various fields, including pharmacology (Xu, et al., 2004; Zhao, et al., 2004).

Toxicology and Safety Studies

  • Toxicokinetics and Analytical Toxicology : Research into the toxicokinetics and analytical toxicology of NBOMe derivatives, which are structurally related to the compound , provides insight into their metabolism, plasma protein binding, and detectability, crucial for understanding the safety profile of these compounds (Richter, et al., 2019).

Mechanism of Action

Without specific information about the biological or chemical activity of this compound, it’s difficult to predict its mechanism of action . It could potentially interact with biological targets through non-covalent interactions such as hydrogen bonding or π-π stacking .

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental testing. It’s important to handle all new compounds with care and to use appropriate personal protective equipment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.BrH/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3;/h4-6,9,14H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQXUKQMUWVIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=CC(=C1)Br)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide

CAS RN

1609403-35-1
Record name Benzenemethanamine, 5-bromo-2-methoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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